N1-Isopropyl vs. C4-Isopropyl Substitution: Potency and Selectivity Implications in the Pyrimido[4,5-d][1,3]oxazin-2-one Scaffold
The closest structural comparator with published biochemical data is compound 16d, which carries an isopropyl group at the C4 position of the 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one core. In ELISA-based enzymatic assays, compound 16d exhibited substantially decreased potency against EGFRL858R/T790M and a significant loss of selectivity over EGFRWT compared to the C4-methyl analog 16a [1]. The target compound relocates the isopropyl group from C4 to N1 and adds a methylsulfonyl group at C7, altering the key pharmacophore elements that control the nonpolar contacts with the gatekeeper Met790 residue [1]. Direct head-to-head biochemical data for the target compound against EGFRL858R/T790M or EGFRWT are not available in the open literature as of mid-2026; therefore, this differentiation is a class-level inference based on the established SAR of the scaffold [1].
| Evidence Dimension | EGFR L858R/T790M inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No published IC₅₀ data available for the exact N1-isopropyl, C7-methylsulfonyl compound against EGFR kinases |
| Comparator Or Baseline | Compound 16d (C4-isopropyl analog): decreased potency relative to 16a (C4-methyl, IC₅₀ = 5.4 nM) [1] |
| Quantified Difference | Qualitative SAR: bulkier alkyl at key position reduces mutant potency and selectivity; N1 vs. C4 placement is not interchangeable |
| Conditions | ELISA-based EGFR kinase inhibition assay; recombinant EGFRL858R/T790M and EGFRWT enzymes |
Why This Matters
The established SAR demonstrates that alkyl group positioning on this scaffold is a critical determinant of mutant selectivity, making the N1-isopropyl variant a distinct chemical entity that cannot be substituted with C4-alkyl analogs without risking loss of target engagement.
- [1] Hao Y, Lyu J, Qu R, et al. Structure-Guided Design of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones as Potent and Mutant-Selective Epidermal Growth Factor Receptor (EGFR) L858R/T790M Inhibitors. Scientific Reports. 2017;7:3830. doi:10.1038/s41598-017-04184-9. PMID: 28630494. View Source
